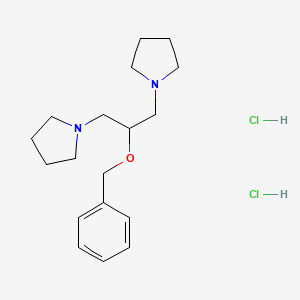
1-(2-phenylmethoxy-3-pyrrolidin-1-ylpropyl)pyrrolidine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-phenylmethoxy-3-pyrrolidin-1-ylpropyl)pyrrolidine;dihydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
准备方法
The synthesis of 1-(2-phenylmethoxy-3-pyrrolidin-1-ylpropyl)pyrrolidine;dihydrochloride typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. The synthetic routes may include:
Ring Construction: This involves the formation of the pyrrolidine ring from different precursors under specific reaction conditions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the efficient production of the compound .
化学反应分析
1-(2-phenylmethoxy-3-pyrrolidin-1-ylpropyl)pyrrolidine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(2-phenylmethoxy-3-pyrrolidin-1-ylpropyl)pyrrolidine;dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-phenylmethoxy-3-pyrrolidin-1-ylpropyl)pyrrolidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various proteins and enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
1-(2-phenylmethoxy-3-pyrrolidin-1-ylpropyl)pyrrolidine;dihydrochloride can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring but have different substituents and biological activities.
Pyrrolidine-2-one: This compound has a similar structure but with a carbonyl group at the 2-position.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups at the 2 and 5 positions, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities.
属性
IUPAC Name |
1-(2-phenylmethoxy-3-pyrrolidin-1-ylpropyl)pyrrolidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.2ClH/c1-2-8-17(9-3-1)16-21-18(14-19-10-4-5-11-19)15-20-12-6-7-13-20;;/h1-3,8-9,18H,4-7,10-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGLGGXBFFZUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CN2CCCC2)OCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclohexyl]amino]phenol](/img/structure/B5028501.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5028513.png)
![3-[Benzyl(methyl)amino]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5028516.png)

![N-(5-METHYL-3-ISOXAZOLYL)-3-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE](/img/structure/B5028523.png)
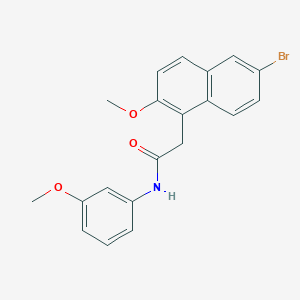
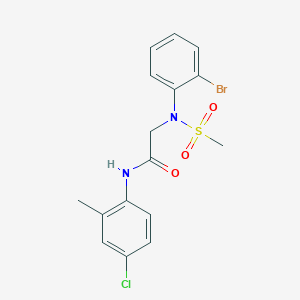
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5028569.png)
![ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5028574.png)
![N-{[5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B5028587.png)
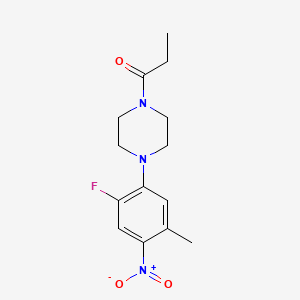
![1-(4-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5028600.png)
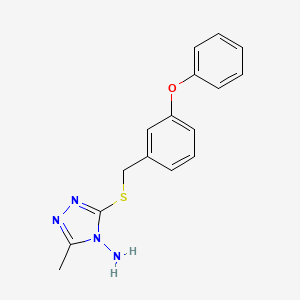
![1-cyclohexyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5028605.png)
